![molecular formula C10H12N4O B1429592 2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1379811-25-2](/img/structure/B1429592.png)

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Übersicht

Beschreibung

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound .

Wissenschaftliche Forschungsanwendungen

Synthesis in Supercritical Carbon Dioxide : 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a key intermediate in the synthesis of the antiviral drug Triazid®, was synthesized using a novel method. This process involved condensation in supercritical carbon dioxide, resulting in a 90% conversion rate (Baklykov et al., 2019).

Spectroscopic Characterization and Antibacterial Activity : A derivative of pyrimidine, including the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized and characterized through spectroscopic methods. This compound displayed antibacterial activity against various strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

Regioselective Synthesis for Biologically Active Compounds : Regioselective synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines was developed. This method is significant for preparing biologically active compounds, including one with potential influenza virus RNA polymerase inhibition (Massari et al., 2017).

Antimicrobial and Antifungal Activities : Compounds synthesized from 1H-1,2,4-triazol-3-amine showed in vitro antimicrobial and antifungal activities. This suggests their potential as therapeutic agents (Komykhov et al., 2017).

Anti-Epileptic Activities : Novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, inspired by a marine natural product, exhibited significant anti-epileptic activities in a 4-aminopyridine-induced hyperexcitability model. This highlights their therapeutic potential for epilepsy treatment (Ding et al., 2019).

Synthesis of Novel Heterocyclic Systems : A new heterocyclic system was synthesized and characterized, with subsequent DFT calculations confirming its potential as an α-glucosidase inhibitor (Lahmidi et al., 2021).

Antiproliferative Activity in Platinum(IV) Complexes : Tetrachloride platinum(IV) compounds containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives showed antiproliferative activity against various human cell lines, highlighting their potential in cancer treatment (Łakomska et al., 2008).

Wirkmechanismus

Mode of Action

Similar compounds have been found to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, potentially altering disease progression.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect pathways related to immune response and metabolic regulation .

Pharmacokinetics

A similar compound was described as being orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

Similar compounds have been found to have significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-cyclobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors, altering their conformation and activity, which in turn modulates cellular responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . It also affects gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes[4][4]. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes . These molecular interactions ultimately result in the observed cellular effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For example, prolonged exposure to this compound may lead to adaptive changes in cellular signaling pathways or gene expression . Additionally, the stability and degradation of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals.

Eigenschaften

IUPAC Name |

2-cyclobutyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-5-8(15)14-10(11-6)12-9(13-14)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCJMGCDNKLTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

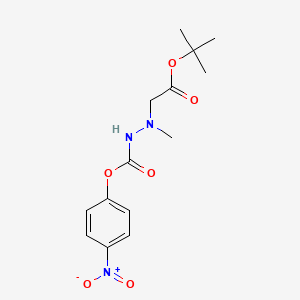

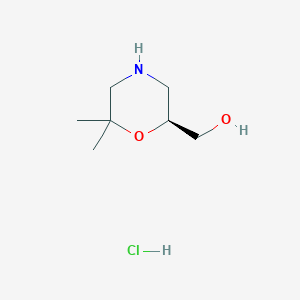

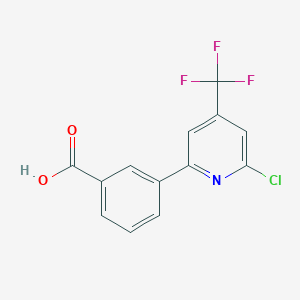

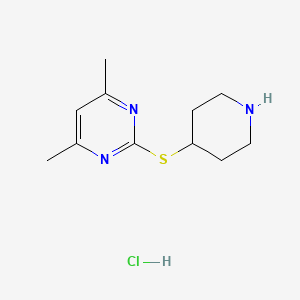

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)

![6-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429516.png)

![2-chloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one;hydrochloride](/img/structure/B1429520.png)

![2-(Pyrrolidin-3-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B1429524.png)

![2-((Piperidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429530.png)